2-(Pyrazin-2-yl)quinazolin-4-ol
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Overview
Description
2-(Pyrazin-2-yl)quinazolin-4-ol is a heterocyclic compound that features a quinazoline core fused with a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrazin-2-yl)quinazolin-4-ol typically involves the reaction of anthranilic acid derivatives with pyrazine carboxylic acids under reflux conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2-(Pyrazin-2-yl)quinazolin-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, alkylating agents, and acylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may yield dihydroquinazolines .
Scientific Research Applications
2-(Pyrazin-2-yl)quinazolin-4-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in studies related to enzyme inhibition and protein binding.
Medicine: It has potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It is used in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 2-(Pyrazin-2-yl)quinazolin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The pathways involved may include inhibition of DNA synthesis, disruption of cell signaling pathways, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Quinazolin-4-ol: Shares the quinazoline core but lacks the pyrazine ring.
Pyrazin-2-ylquinazoline: Similar structure but different functional groups.
2-(Pyridin-2-yl)quinazolin-4-ol: Similar structure with a pyridine ring instead of a pyrazine ring
Uniqueness: 2-(Pyrazin-2-yl)quinazolin-4-ol is unique due to its specific combination of the quinazoline and pyrazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H8N4O |
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Molecular Weight |
224.22 g/mol |
IUPAC Name |
2-pyrazin-2-yl-3H-quinazolin-4-one |
InChI |
InChI=1S/C12H8N4O/c17-12-8-3-1-2-4-9(8)15-11(16-12)10-7-13-5-6-14-10/h1-7H,(H,15,16,17) |
InChI Key |
LVAFBCMJGSYNRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=NC=CN=C3 |
Origin of Product |
United States |
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